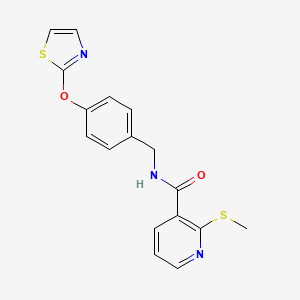

![molecular formula C7H15NS B2402801 [1-[(Dimethylamino)methyl]cyclopropyl]methanethiol CAS No. 1518333-45-3](/img/structure/B2402801.png)

[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

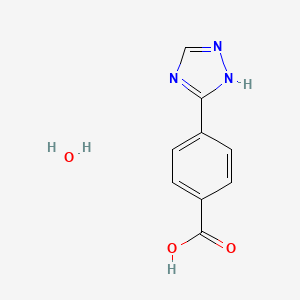

“[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol” is a chemical compound with the CAS Number: 1518333-45-3 . It has a molecular weight of 145.27 . The IUPAC name for this compound is (1-((dimethylamino)methyl)cyclopropyl)methanethiol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NS/c1-8(2)5-7(6-9)3-4-7/h9H,3-6H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications

Synthesis Methods and Reactions

- Cesium Carbonate-Promoted Synthesis : An efficient synthesis method using cesium carbonate facilitates the synthesis of aryl methyl sulfides from aryl halides and S-methylisothiourea sulfate. This method is notable for substituting malodorous methanethiol with odorless and highly crystalline solids, improving operational convenience and safety in synthesis processes. It offers advantages such as excellent yields, wide substrate scope, and transition-metal-free conditions, making it a competitive method for aryl alkyl sulfide synthesis (Zhang et al., 2018).

Mechanistic Studies and Intermediates

- Methanethiol and Dimethyl Disulfide Formation : Investigations into the adsorption and reaction of methanethiol on Mo(110)-(1 x 6)-O surfaces provide insights into the formation of methyl thiolate and its subsequent reactions. This study is significant for understanding the selectivity and mechanisms of desulfurization processes, which are essential in various industrial and environmental applications (Kang & Friend, 2004).

Biochemical Pathways

- Methanethiol Metabolism in Rat Liver Homogenates : Research exploring the metabolism of 3-methylthiopropionate in rat liver homogenates has identified methanethiol and hydrogen sulfide as intermediates. This study provides valuable information on methanethiol's role in biological systems, especially concerning methionine catabolism and the formation of toxic compounds in the body (Steele & Benevenga, 1979).

Environmental and Ecological Relevance

- Methanogenic Conversion in Microbial Systems : The anaerobic metabolism of 3-S-methylmercaptopropionate in marine sediments by methanogenic archaea demonstrates the conversion of this compound to 3-mercaptopropionate, highlighting its ecological significance in methane production and sulfur cycling in marine environments (van der Maarel et al., 1995).

Molecular and Chemical Studies

- Mechanisms of Volatile Sulfur Compound Formation : Detailed studies on the formation of methanethiol and dimethyl disulfide in disrupted cabbage tissues offer insights into the chemical mechanisms behind the production of these volatile sulfur compounds. Such understanding is crucial for applications in food science, agriculture, and environmental chemistry (Chin & Lindsay, 1994).

Properties

IUPAC Name |

[1-[(dimethylamino)methyl]cyclopropyl]methanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS/c1-8(2)5-7(6-9)3-4-7/h9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAHUTQEFUNVRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1(CC1)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(tert-butyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2402719.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402722.png)

![1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2402724.png)

![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2402727.png)

![3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole](/img/structure/B2402733.png)

![1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine](/img/structure/B2402737.png)

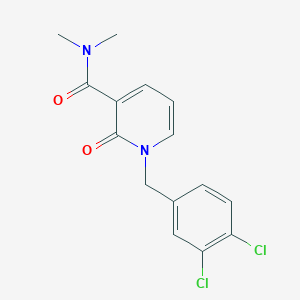

![3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2402738.png)

![1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402740.png)